molecular formula C11H7ClN4 B5430802 [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide

[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide

Cat. No.: B5430802
M. Wt: 230.65 g/mol
InChI Key: OHRRFGMWGWWUQP-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide is an organic compound with the molecular formula C11H7ClN4 This compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and receptors. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Chlorophenyl)pyrimidin-2-yl]cyanamide is unique due to its specific substitution pattern and the presence of the cyanamide group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-(4-chlorophenyl)pyrimidin-2-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-14-11(16-10)15-7-13/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRRFGMWGWWUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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